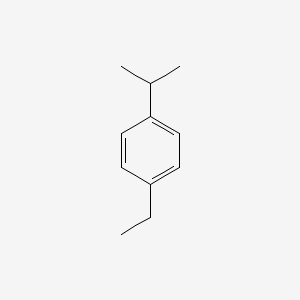

1-ethyl-4-iso-propylbenzene

Description

Molecular Architecture and Isomeric Considerations of Substituted Alkylbenzenes

1-Ethyl-4-isopropylbenzene, also known by synonyms such as p-ethylcumene and 4-ethylcumene, possesses a benzene (B151609) ring substituted with an ethyl group and an isopropyl group at the para (1,4) positions. solubilityofthings.comcymitquimica.com Its chemical formula is C11H16, and it has a molecular weight of approximately 148.25 g/mol . cymitquimica.comcymitquimica.comnih.gov The presence of the ethyl and isopropyl groups on the benzene ring defines its identity as a substituted alkylbenzene and contributes to its characteristic chemical and physical properties. solubilityofthings.comcymitquimica.com

The arrangement of these alkyl groups on the benzene ring gives rise to several isomers. Besides the para isomer (1-ethyl-4-isopropylbenzene), ortho (1-ethyl-2-isopropylbenzene) and meta (1-ethyl-3-isopropylbenzene) isomers also exist. nih.gov These isomers, while sharing the same chemical formula, exhibit differences in their physical properties due to the varying spatial arrangement of the alkyl substituents. The steric hindrance between the adjacent ethyl and isopropyl groups in the ortho position, for instance, can influence properties like boiling point and molecular stability compared to the more separated groups in the meta and para isomers.

The study of substituted alkylbenzenes like 1-ethyl-4-isopropylbenzene is crucial for understanding structure-property relationships. Research into the dielectric properties of symmetrically substituted alkylbenzenes, for example, has revealed insights into their molecular relaxation times. cdnsciencepub.com The nature and position of the alkyl groups significantly influence the electronic and steric effects within the molecule, which in turn dictate its reactivity and physical characteristics. gla.ac.ukgla.ac.uk

Table 1: Properties of 1-Ethyl-4-isopropylbenzene and its Isomers

| Property | 1-Ethyl-4-isopropylbenzene (para) | 1-Ethyl-2-isopropylbenzene (ortho) | 1-Ethyl-3-isopropylbenzene (meta) |

|---|---|---|---|

| Synonyms | p-Ethylcumene, 4-Ethylcumene | o-Ethylcumene | m-Ethylcumene |

| CAS Number | 4218-48-8 nih.govnist.gov | 18970-44-0 nih.gov | 4920-99-4 |

| Molecular Formula | C11H16 cymitquimica.comcymitquimica.comnist.gov | C11H16 nih.gov | C11H16 |

| Molecular Weight | 148.24 g/mol nih.gov | 148.24 g/mol nih.gov | 148.24 g/mol |

| Appearance | Colorless to almost colorless clear liquid cymitquimica.comcymitquimica.com | - | - |

| IUPAC Name | 1-ethyl-4-propan-2-ylbenzene nih.gov | 1-ethyl-2-propan-2-ylbenzene nih.gov | 1-ethyl-3-propan-2-ylbenzene |

Contextualization within Aromatic Hydrocarbon Research

1-Ethyl-4-isopropylbenzene and its isomers are significant compounds within the broader field of aromatic hydrocarbon research. researchgate.net Aromatic hydrocarbons, characterized by the presence of a benzene ring, are fundamental components in the chemical industry, serving as precursors for a vast array of materials. researchgate.netwaterquality.gov.au Substituted alkylbenzenes, in particular, are key players in various industrial processes and research areas.

One of the primary methods for synthesizing alkylbenzenes is the Friedel-Crafts alkylation . wikipedia.orgmt.comsmolecule.com This reaction involves the alkylation of an aromatic ring using an alkyl halide in the presence of a Lewis acid catalyst. wikipedia.orglibretexts.org However, a significant limitation of this method is the potential for carbocation rearrangement, which can lead to the formation of undesired isomers. chemistrysteps.com For instance, the alkylation of benzene with the intent to produce a straight-chain alkylbenzene can result in a branched isomer due to the rearrangement of the carbocation intermediate. chemistrysteps.com The Friedel-Crafts acylation, followed by a reduction, is an alternative route that can circumvent this issue as the acylium ion is resonance-stabilized and does not rearrange. libretexts.orgyoutube.com

1-Ethyl-4-isopropylbenzene also serves as an important intermediate in the synthesis of other complex molecules. For example, it is a precursor in the synthesis of α,α,α'-tris(4-hydroxyphenyl)-1-ethyl-4-isopropylbenzene, a triphenol compound with applications in the field of electronic materials. google.com This synthesis involves a multi-step process that highlights the utility of 1-ethyl-4-isopropylbenzene as a building block in organic synthesis. google.com

Furthermore, the study of substituted alkylbenzenes is integral to the field of catalytic reforming , a process used in the petroleum industry to increase the octane (B31449) number of gasoline. chemguide.co.ukgoogle.com This process involves the conversion of straight-chain alkanes into branched alkanes and aromatic compounds, including various alkylbenzenes. chemguide.co.ukscirp.org Understanding the behavior of specific alkylbenzenes under reforming conditions is crucial for optimizing fuel production and the synthesis of valuable aromatic feedstocks. google.com

Research into the anaerobic degradation of alkylbenzenes by denitrifying bacteria has also shed light on the environmental fate of these compounds. nih.gov Studies have shown that certain bacteria can utilize alkylbenzenes like ethylbenzene (B125841) and propylbenzene (B89791) as carbon sources under anaerobic conditions. nih.gov This has implications for the bioremediation of sites contaminated with aromatic hydrocarbons.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-4-10-5-7-11(8-6-10)9(2)3/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUDUUDWUWUTPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195001 | |

| Record name | Benzene, 1-ethyl-4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4218-48-8 | |

| Record name | Benzene, 1-ethyl-4-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004218488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethyl-4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Ethyl 4 Iso Propylbenzene and Analogues

Catalytic Friedel-Crafts Alkylation Studies

The Friedel-Crafts alkylation, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of organic synthesis for attaching alkyl substituents to aromatic rings. adichemistry.compw.live The reaction is a type of electrophilic aromatic substitution where an alkyl halide reacts with an aromatic compound, such as ethylbenzene (B125841), in the presence of a strong Lewis acid catalyst. mt.comnih.gov This process is crucial for producing a wide range of alkylated aromatic compounds, including the precursors for many industrial products. mt.com

Mechanistic Investigations of Lewis Acid Catalysis in Para-Alkylation

The mechanism of Friedel-Crafts alkylation for synthesizing 1-ethyl-4-isopropylbenzene typically involves the reaction of ethylbenzene with an isopropyl halide, such as isopropyl chloride, and a Lewis acid catalyst like aluminum chloride (AlCl₃). pw.livescielo.br

The process begins with the activation of the alkyl halide by the Lewis acid. The aluminum chloride pulls the halide away from the alkyl group, generating a secondary isopropyl carbocation (CH₃CH⁺CH₃). This carbocation acts as a potent electrophile. pw.livemt.com

Step 1: Formation of the Electrophile

(CH₃)₂CHCl + AlCl₃ → (CH₃)₂CH⁺ + AlCl₄⁻

The positively charged isopropyl carbocation then attacks the electron-rich ring of ethylbenzene. mt.com The ethyl group already present on the benzene (B151609) ring is an activating group and an ortho-, para-director. This means it electronically favors the substitution at the positions ortho (adjacent) and para (opposite) to it. However, due to the steric hindrance caused by the relatively bulky ethyl and incoming isopropyl groups, the formation of the para-isomer is significantly favored over the ortho-isomer.

Step 2: Electrophilic Attack and Formation of the Wheland Intermediate The electrophile attacks the para position of the ethylbenzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. pw.live

Step 3: Deprotonation and Catalyst Regeneration Finally, a proton is abstracted from the Wheland intermediate by the AlCl₄⁻ ion. This step restores the aromaticity of the ring, yielding the final product, 1-ethyl-4-isopropylbenzene, and regenerating the AlCl₃ catalyst along with forming HCl. mt.com

Influence of Alkyl Halide Precursors on Reaction Selectivity

The choice of the alkyl halide precursor is critical in Friedel-Crafts alkylation as it directly influences the structure of the electrophile and the potential for side reactions. For the synthesis of 1-ethyl-4-isopropylbenzene, secondary alkyl halides like isopropyl chloride or isopropyl bromide are effective precursors because they readily form the desired secondary carbocation. pw.live

A significant limitation of Friedel-Crafts alkylation is the propensity of the intermediate carbocation to rearrange to a more stable form. pw.live This is a major issue with primary alkyl halides, which tend to form unstable primary carbocations that rapidly undergo hydride or alkyl shifts. youtube.com For instance, reacting benzene with n-propyl chloride results primarily in isopropylbenzene, not n-propylbenzene, due to the rearrangement of the n-propyl carbocation to the more stable secondary isopropyl carbocation. youtube.com By using an isopropyl halide from the start, this specific rearrangement is avoided, ensuring the correct isopropyl group is added to the aromatic ring.

The reactivity of the alkyl halide (R-X) also plays a role. While various Lewis acids can be used, the choice is often paired with the halide's reactivity; more reactive halides may require a less active catalyst to control the reaction rate. pw.live

Optimization of Reaction Conditions for Targeted Isomer Formation

Optimizing reaction conditions is essential to maximize the yield of the desired para-isomer and minimize unwanted byproducts. Key parameters that are manipulated include reactant ratios, catalyst concentration, temperature, and reaction time.

One of the primary challenges in Friedel-Crafts alkylation is polyalkylation. pw.liveyoutube.com The product, 1-ethyl-4-isopropylbenzene, contains two activating alkyl groups, making it more reactive than the starting material, ethylbenzene. This increased reactivity can lead to further alkylation, producing tri- and poly-substituted benzenes. To suppress this, the reaction is typically carried out with a large excess of the aromatic substrate (ethylbenzene). pw.live This increases the probability that the electrophile will react with the starting material rather than the more reactive product.

Temperature is another crucial factor. Friedel-Crafts reactions can be subject to either kinetic or thermodynamic control. plymouth.ac.uk At lower temperatures, the product distribution is often kinetically controlled, favoring the isomer that is formed fastest, which is typically the para product due to reduced steric hindrance. At higher temperatures, the reaction becomes more reversible, and the product mixture may equilibrate to the most thermodynamically stable isomer(s), which could potentially include a higher proportion of the meta-isomer. adichemistry.com

The table below summarizes typical parameters considered for optimizing Friedel-Crafts alkylation for selective isomer formation.

| Parameter | Objective | Rationale |

|---|---|---|

| Reactant Ratio | Maximize mono-alkylation | Use a large excess of the aromatic substrate (e.g., ethylbenzene) to minimize polyalkylation. |

| Temperature | Control isomer selectivity | Lower temperatures generally favor kinetic control, leading to higher para-selectivity due to lower steric hindrance. |

| Catalyst | Achieve desired reactivity | Use a strong Lewis acid (e.g., AlCl₃, FeCl₃). The quantity can be reduced to avoid uncontrolled reaction pathways. ed.ac.uk |

| Alkyl Halide | Prevent rearrangements | Use a secondary or tertiary halide (e.g., isopropyl chloride) to avoid carbocation rearrangements. youtube.com |

| Reaction Time | Optimize yield vs. byproducts | Shorter reaction times can favor the kinetically preferred product and prevent thermodynamic equilibration to other isomers. |

Zeolite-Mediated Synthesis of Alkylbenzenes

As an alternative to traditional Lewis acids, solid acid catalysts, particularly zeolites, have become increasingly important in the industrial synthesis of alkylbenzenes. upm.es Zeolites offer significant advantages, including being less corrosive, easier to separate from the reaction mixture, and regenerable, which aligns with the goals of green chemistry. nih.gov Their well-defined porous structures can also impart shape selectivity, favoring the formation of specific isomers like 1-ethyl-4-isopropylbenzene.

Vapor-Phase Alkylation Kinetics and Catalyst Activity

Vapor-phase alkylation over zeolite catalysts is a widely used industrial process. upm.esgoogle.com In this method, gaseous reactants are passed through a fixed-bed reactor containing the zeolite catalyst at elevated temperatures. d-nb.infometu.edu.tr Zeolites such as ZSM-5, mordenite (B1173385), and Beta are commonly employed due to their strong acidity and specific pore structures. researchgate.netgoogle.com

The reaction to form 1-ethyl-4-isopropylbenzene would involve passing a vapor stream of ethylbenzene and an isopropylating agent, such as isopropyl alcohol or propene, over the catalyst. The kinetics of such reactions are influenced by several parameters:

Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions like dealkylation or catalyst coking. d-nb.info

Reactant Ratio: The molar ratio of the aromatic compound to the alkylating agent affects conversion and selectivity. A higher ratio of ethylbenzene to propene would be used to suppress oligomerization of the propene and minimize polyalkylation. nih.gov

Space Velocity: This parameter (the rate at which reactants are fed over the catalyst) determines the contact time. Lower space velocities (longer contact time) can increase conversion but may also promote secondary reactions.

Kinetic studies on analogous systems, such as the alkylation of benzene with isopropyl alcohol over a Ce-exchanged NaX zeolite, have determined activation energies and developed rate expressions based on mechanisms like the Langmuir-Hinshelwood model. researchgate.netacs.org For the alkylation of ethylbenzene with ethanol (B145695) over ZSM-5, studies have shown that alkylation is the predominant reaction at lower temperatures (300-400°C). researchgate.net

The table below presents findings from vapor-phase alkylation studies of aromatic compounds, illustrating the typical conditions and catalyst performance.

| Aromatic | Alkylating Agent | Catalyst | Temperature (°C) | Key Findings |

|---|---|---|---|---|

| Benzene | Ethylene | ZSM-5/Kaolinite | 300-450 | Ethylbenzene selectivity of ~85.5% was achieved at 450°C. Conversion was highly dependent on reactant mole ratio. d-nb.inforesearchgate.net |

| Benzene | Isopropyl Alcohol | Ce-Exchanged NaX Zeolite | 200-300 | A kinetic model was developed; process parameters like temperature and space-time were optimized for cumene (B47948) selectivity. researchgate.netacs.org |

| Toluene (B28343) | 1,2,4-Trimethylbenzene (Transalkylation) | Ce-Exchanged Beta Zeolite | 673-773 K | The activation energy for the transalkylation reaction was found to be 60.3 kJ/mol. researchgate.netresearchgate.net |

| Ethylbenzene | t-Butyl Alcohol | Al-MCM-41 | 200-400 | The main products were p-t-butylethylbenzene and m-t-butylethylbenzene. Para-selectivity was influenced by reactant feed ratio. ias.ac.in |

Liquid-Phase Alkylation Performance and Hierarchical Zeolite Structures

Liquid-phase alkylation is another commercially significant method, often operating at lower temperatures but higher pressures than vapor-phase processes. upm.es Zeolites like Beta, Y, and MCM-22 are effective catalysts in the liquid phase for producing compounds like cumene and ethylbenzene. researchgate.netresearchgate.net

A key challenge in zeolite catalysis, especially with larger molecules, is diffusion limitation within the microporous structure. Reactants may struggle to access the active sites inside the zeolite pores, and bulky products may have difficulty diffusing out, leading to catalyst deactivation through pore blockage or coke formation. nih.govmdpi.com

To overcome these limitations, hierarchical zeolites have been developed. These materials contain a secondary network of larger mesopores (2-50 nm) interconnected with the intrinsic micropores of the zeolite structure. nih.govmdpi.com This hierarchical structure offers several advantages:

Improved Mass Transport: The mesopores act as highways, facilitating faster diffusion of both reactants and products to and from the active sites located within the micropores. mdpi.comresearchgate.net

Enhanced Accessibility of Active Sites: A greater fraction of the catalyst's active sites becomes accessible to bulky molecules. nih.gov

Reduced Catalyst Deactivation: By shortening the diffusion path length, the residence time of molecules inside the zeolite is reduced, minimizing the likelihood of secondary reactions that lead to coke formation. mdpi.comnsf.gov

Studies on the alkylation of benzene and other aromatics with bulky alcohols or olefins have shown that hierarchical zeolites exhibit superior catalytic activity and stability compared to their conventional microporous counterparts. nih.gov For example, a hierarchical Beta zeolite demonstrated enhanced performance in the alkylation of benzene with benzyl (B1604629) alcohol, attributed to the balance of mesoporosity and strong acid sites. nih.gov Similarly, the introduction of mesopores into mordenite zeolites improved catalytic activity in the liquid-phase alkylation of toluene. researchgate.net This indicates that for the synthesis of 1-ethyl-4-isopropylbenzene, a hierarchical zeolite would likely offer improved performance by better accommodating the diffusion of the dialkylated product. nsf.gov

Role of Zeolite Pore Architecture and Acidity in Regioselectivity

The regioselective synthesis of 1-ethyl-4-iso-propylbenzene via Friedel-Crafts alkylation is heavily influenced by the catalyst employed, with zeolites demonstrating significant advantages due to their shape-selective properties. The specific architecture of the zeolite's microporous network and the nature of its acid sites are critical factors that govern the preferential formation of the para-isomer over ortho- and meta-isomers.

The fundamental principle behind this selectivity is "shape selectivity," which can be categorized into three types: reactant selectivity, product selectivity, and transition-state selectivity. In the context of producing this compound, product and transition-state selectivity are most relevant. Medium-pore zeolites, such as ZSM-5 (MFI framework), and large-pore zeolites like Beta (BEA framework) and Y (FAU framework), are commonly employed catalysts in aromatic alkylation. lidsen.com

Pore Architecture: The dimensions of the intracrystalline channels of a zeolite act as a molecular sieve. For the formation of this compound, the starting material could be ethylbenzene, which is then isopropylated, or cumene (isopropylbenzene), which is subsequently ethylated. The desired 1,4- (para) isomer has a smaller kinetic diameter compared to the 1,2- (ortho) and 1,3- (meta) isomers.

Medium-pore zeolites like ZSM-5, with pore diameters around 5.5 Å, create a sterically hindered environment within their channels. This confinement allows the linear para-isomer to diffuse through the pores more readily than the bulkier ortho- and meta-isomers. The formation of the larger isomers may be suppressed because they are too large to exit the zeolite's pore structure. This phenomenon, known as product selectivity, is a key determinant of high para-selectivity. Large-pore zeolites such as Y and Beta have larger pore openings (around 7.4 Å for Y), which can reduce the shape-selective effect compared to medium-pore zeolites. researchgate.net However, they can still offer high activity.

High acid site density can sometimes lead to undesirable side reactions, such as polyalkylation, cracking, and isomerization, which can decrease the selectivity for the desired product and contribute to catalyst deactivation. Therefore, optimizing the silica-to-alumina ratio (SAR) is crucial. A higher SAR generally corresponds to lower acid site density but can feature stronger individual acid sites. The modification of zeolites to control acidity, for instance through dealumination or ion exchange, is a common strategy to enhance catalytic performance and selectivity in aromatic alkylation processes.

The interplay between pore dimensions and acidity is critical. An ideal catalyst possesses a pore structure that sterically favors the formation and diffusion of the para-isomer while having an optimal acid site distribution to ensure high conversion with minimal side reactions.

| Zeolite Type | Framework | Typical Pore Dimensions (Å) | Key Features for Regioselectivity |

| ZSM-5 | MFI | ~5.1 x 5.5, ~5.3 x 5.6 | Medium pores provide high steric hindrance, promoting product and transition-state selectivity for the para-isomer. |

| Zeolite Beta | BEA | ~6.6 x 6.7, ~5.6 x 5.7 | Large, three-dimensional pores allow for high activity; selectivity is generally lower than ZSM-5 but can be effective. lidsen.com |

| Zeolite Y | FAU | ~7.4 | Large, open pores result in high reaction rates but offer the least shape selectivity among the three. researchgate.net |

| Mordenite | MOR | ~6.5 x 7.0, ~2.6 x 5.7 | Large pores can be effective, and dealumination can create mesopores that improve diffusion characteristics. mdpi.com |

| MWW | MWW | ~7.1 (supercages), ~4.1 (channels) | Unique structure with 12-membered ring supercages and 10-membered ring channels offers distinct catalytic properties. lidsen.com |

Catalyst Deactivation Mechanisms and Regeneration Strategies

A significant challenge in the industrial application of zeolite catalysts for aromatic alkylation is their gradual loss of activity, a phenomenon known as deactivation. The primary mechanism of deactivation in these processes is the formation and deposition of carbonaceous residues, commonly referred to as "coke," within the catalyst's pores and on its active sites. mdpi.comworldscientific.com

Deactivation Mechanisms:

Pore Blocking: The main cause of deactivation is the physical blockage of the zeolite's microporous channels by coke. mdpi.com Coke is comprised of high-molecular-weight, polyaromatic hydrocarbons that are formed through a series of side reactions. These reactions include oligomerization and polymerization of the olefin alkylating agent, as well as secondary alkylations of the desired product. lidsen.com As these bulky molecules accumulate, they restrict the access of reactants to the active sites within the zeolite crystal, leading to a significant drop in catalytic activity.

Active Site Poisoning: Coke precursors and the final coke molecules can strongly adsorb onto the Brønsted acid sites, effectively poisoning them. This chemical deactivation prevents the catalyst from generating the carbocation intermediates necessary for the alkylation reaction. mdpi.com

Structural Changes: In some cases, severe reaction or regeneration conditions can lead to changes in the zeolite framework itself, such as dealumination (the removal of aluminum from the framework), which can alter the acidity and structural integrity of the catalyst.

The rate of coke formation is influenced by several factors, including reaction temperature, pressure, reactant composition, and the specific properties of the zeolite catalyst, such as its pore structure and acidity. researchgate.netrsc.org For instance, zeolites with larger pores may be more susceptible to the formation of bulky coke molecules, while high acid site density can accelerate the side reactions that lead to coking. lidsen.com

Regeneration Strategies:

To restore the activity of a deactivated zeolite catalyst, a regeneration process is required to remove the accumulated coke. The most common industrial practice is oxidative regeneration.

Oxidative Regeneration (Calcination): This method involves burning off the coke deposits in the presence of an oxygen-containing gas, typically air. The process is carried out at elevated temperatures, often in the range of 450-600°C. tum.de The carbonaceous deposits are oxidized to carbon dioxide and water, which then desorb from the catalyst surface, clearing the pores and reactivating the acid sites. Careful control of the temperature and oxygen concentration is critical to prevent excessive heat generation, which can cause irreversible damage to the zeolite structure (e.g., steaming and dealumination). worldscientific.com

Hydrogenation: In some applications, regeneration can be performed using hydrogen at high temperatures (e.g., up to 300°C) and pressures. tum.de This process, known as hydro-regeneration, converts coke into smaller hydrocarbon molecules that can be removed from the catalyst surface.

Solvent Washing: For deactivation caused by the strong adsorption of product molecules or soluble coke precursors, washing with a suitable solvent (such as the benzene reactant itself) can sometimes restore activity, particularly in liquid-phase reactions. mdpi.com

The choice of regeneration strategy depends on the nature of the coke, the type of catalyst, and the specific process design. Frequent regeneration cycles are often necessary for processes prone to rapid coking to maintain economically viable operation. tum.de

| Deactivation Cause | Description | Common Regeneration Method |

| Coke Formation | Deposition of heavy, polyaromatic hydrocarbons from side reactions like oligomerization and polyalkylation. mdpi.com | Oxidative combustion (Calcination) with air at high temperatures. google.com |

| Pore Mouth Plugging | Blockage of the entrance to the zeolite pores by coke, preventing reactant access. | Oxidative combustion. |

| Active Site Poisoning | Strong chemisorption of coke precursors or product molecules onto Brønsted acid sites. semanticscholar.org | Oxidative combustion, solvent washing. mdpi.com |

| Dealumination | Removal of aluminum atoms from the zeolite framework, often due to high temperatures and steam during regeneration. | Irreversible; requires fresh catalyst. |

Transition-Metal-Catalyzed C-H Functionalization Approaches

While Friedel-Crafts alkylation remains a dominant strategy, transition-metal-catalyzed carbon-hydrogen (C-H) functionalization has emerged as a powerful and atom-economical alternative for forging carbon-carbon bonds. These methods offer novel pathways to this compound and its analogues by directly converting C-H bonds on the aromatic ring into C-C bonds, bypassing the need for pre-functionalized substrates.

Palladium and iridium complexes are at the forefront of C-H activation catalysis, demonstrating remarkable efficiency in a variety of transformations. nih.govacs.org The application of these catalysts to the direct alkylation of an aromatic substrate like ethylbenzene or isopropylbenzene typically relies on a directing group. The directing group, which is part of the substrate molecule, coordinates to the metal center and positions it in close proximity to a specific C-H bond (usually at the ortho position), facilitating its selective cleavage.

Palladium Catalysis: Palladium(II) catalysts are widely used for C-H functionalization. A typical catalytic cycle involves the coordination of a directing group to the Pd(II) center, followed by C-H activation to form a five- or six-membered palladacycle intermediate. nih.gov This intermediate can then react with an alkylating agent. For the synthesis of this compound, this could hypothetically involve the ortho-isopropylation of a directed ethylbenzene derivative or the ortho-ethylation of a directed cumene derivative. The catalytic cycle is often completed by an oxidation/reductive elimination sequence, which can proceed through Pd(II)/Pd(IV) or Pd(II)/Pd(0) pathways. nih.gov Although extensively studied for arylation and acylation, direct C-H alkylation using simple alkylating agents remains more challenging.

Iridium Catalysis: Iridium complexes, particularly those of Ir(I) and Ir(III), have also proven to be highly effective for C-H activation. chemistryviews.orgrsc.org Iridium-catalyzed C-H functionalization can proceed through various mechanisms, including directed C-H activation similar to palladium. For instance, Ir(III) catalysts can react with arenes containing directing groups to form cyclometalated iridium intermediates, which can then be coupled with various partners, including diazo compounds or other sources of alkyl groups. acs.org These reactions often exhibit high regioselectivity and functional group tolerance. The development of iridium-catalyzed systems for the direct alkylation of simple aromatic hydrocarbons like ethylbenzene is an active area of research.

For many C-H activation reactions catalyzed by high-valent, late transition metals such as Pd(II), Rh(III), and Ir(III), the key bond-breaking step proceeds through a Concerted Metalation-Deprotonation (CMD) mechanism. wikipedia.orgpanchakotmv.ac.in This pathway is distinct from other mechanisms like oxidative addition or electrophilic substitution.

The CMD mechanism involves a single, cyclic transition state where the cleavage of the C-H bond and the formation of the new carbon-metal (C-M) bond occur concurrently. wikipedia.org A crucial feature of this pathway is the involvement of an internal base, which is coordinated to the metal center. This base, typically a carboxylate (e.g., acetate) or carbonate ligand, assists in abstracting the proton from the C-H bond as the metal center coordinates to the carbon atom. panchakotmv.ac.inrsc.org

The key steps and characteristics of the CMD pathway are:

Coordination: The aromatic substrate, often containing a directing group, coordinates to the metal complex.

C-H Cleavage/M-C Formation: In the rate-determining step, the complex proceeds through a six-membered cyclic transition state involving the metal, the C-H bond, and the assisting base (e.g., an acetate (B1210297) ligand).

Intermediate Formation: This concerted step leads directly to the formation of a cyclometalated intermediate and a protonated form of the base (e.g., acetic acid), without the formation of a separate metal-hydride species. wikipedia.org

Computational and experimental studies have shown that the CMD pathway is often lower in energy compared to oxidative addition for these high-valent metal centers. panchakotmv.ac.in The nature of the assisting base is critical; its basicity can influence the reaction rate. acs.org This mechanistic understanding is vital for the rational design of new catalysts and for optimizing reaction conditions to achieve efficient C-H functionalization for the synthesis of complex molecules like substituted dialkylbenzenes.

Emerging Synthetic Routes for this compound and Related Compounds

Beyond traditional zeolite and transition-metal catalysis, research continues to explore novel and more efficient synthetic strategies for producing valuable dialkylbenzenes. These emerging routes focus on improving selectivity, reducing energy consumption, utilizing alternative feedstocks, and enhancing process sustainability.

One area of advancement lies in process intensification , exemplified by catalytic distillation . This technology combines chemical reaction and distillation in a single unit. google.com For the synthesis of compounds like ethylbenzene, a catalytic distillation tower is packed with a catalyst. The alkylation reaction occurs within the catalyst bed, and the products are continuously separated based on their boiling points. This approach can improve conversion by overcoming equilibrium limitations, enhance energy efficiency, and reduce capital costs. Applying this principle to the co-alkylation of benzene could provide a more integrated and efficient production method.

Another emerging strategy involves the hydrodealkylation and transalkylation of less desirable polyalkylated benzenes. For example, streams containing diethylbenzenes or diisopropylbenzenes can be reacted with benzene over a suitable catalyst to produce the mono-alkylated products, ethylbenzene and cumene. researchgate.net Advanced catalysts could enable the selective transalkylation to directly form mixed dialkylbenzenes like this compound from a mixture of feedstocks, thereby valorizing byproduct streams.

Finally, the exploration of alternative feedstocks is driven by sustainability goals. While current production relies on petroleum-derived benzene, ethene, and propene, future routes may utilize bio-derived aromatics and olefins. The development of catalysts that can efficiently convert these renewable feedstocks into valuable chemicals like this compound represents a significant long-term research direction.

Elucidation of Reaction Mechanisms and Transformations of 1 Ethyl 4 Iso Propylbenzene

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The presence of substituents on the ring significantly affects both the rate of reaction and the position of the incoming electrophile.

Regioselectivity and Activating Effects of Alkyl Substituents

The ethyl and isopropyl groups on the 1-ethyl-4-iso-propylbenzene ring are classified as activating groups. masterorganicchemistry.com They donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. latech.eduvanderbilt.edu This electron-donating ability stems from an inductive effect, where the sp3-hybridized alkyl carbons push electron density towards the sp2-hybridized carbons of the aromatic ring. openstax.orgyoutube.com

These activating groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.orgwikipedia.org In the case of this compound, the positions ortho to the ethyl group (positions 2 and 6) and ortho to the isopropyl group (positions 3 and 5) are available for substitution.

The directing effect can be explained by examining the stability of the carbocation intermediate (arenium ion) formed during the reaction. When an electrophile attacks at the ortho or para position relative to an alkyl group, one of the resonance structures of the intermediate is a tertiary carbocation, which is significantly more stable than the secondary carbocations formed from meta attack. openstax.orglibretexts.org This stabilization of the intermediate lowers the activation energy for ortho and para substitution, making these pathways more favorable. vanderbilt.edu

However, the regioselectivity is also influenced by steric hindrance. The isopropyl group is bulkier than the ethyl group. This steric bulk can impede the approach of an electrophile to the positions ortho to it (positions 3 and 5). libretexts.orgyoutube.com Consequently, electrophilic attack is more likely to occur at the positions ortho to the less bulky ethyl group (positions 2 and 6). masterorganicchemistry.com The balance between electronic activation and steric hindrance determines the final distribution of isomeric products. chemistrytalk.org

Detailed Studies of Mononitration Isomer Distribution

The nitration of alkylbenzenes is a classic example of electrophilic aromatic substitution, typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. wikipedia.orgwikipedia.org For this compound, there are two possible positions for mononitration: position 2 (ortho to the ethyl group) and position 3 (ortho to the isopropyl group).

By analogy, the nitration of this compound is expected to favor substitution at the positions ortho to the ethyl group over the positions ortho to the more sterically demanding isopropyl group. The relative yields will depend on the reaction conditions and the size of the electrophile.

| Product Name | Position of Nitration | Expected Yield | Governing Factors |

|---|---|---|---|

| 1-Ethyl-2-nitro-4-isopropylbenzene | Ortho to Ethyl Group | Major Product | Less steric hindrance compared to the position ortho to the isopropyl group. |

| 1-Ethyl-3-nitro-4-isopropylbenzene | Ortho to Isopropyl Group | Minor Product | Significant steric hindrance from the bulky isopropyl group impeding electrophilic attack. |

Halogenation and Sulfonation Reaction Pathways

Halogenation: The aromatic halogenation of this compound with bromine (Br₂) or chlorine (Cl₂) requires a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). wikipedia.orgwikipedia.org The catalyst polarizes the halogen molecule, creating a potent electrophile that is attacked by the electron-rich aromatic ring. masterorganicchemistry.com Consistent with the directing effects of the alkyl groups, halogenation will occur at the positions ortho to the ethyl or isopropyl group. Due to steric hindrance from the isopropyl group, substitution is favored at the position ortho to the ethyl group. masterorganicchemistry.com

Sulfonation: Sulfonation is typically achieved using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid). wikipedia.org The electrophile can be SO₃ or protonated SO₃ (HSO₃⁺). The reaction is reversible. Kinetic studies on the sulfonation of similar alkylbenzenes like toluene (B28343), ethylbenzene (B125841), and isopropylbenzene show that the ratio of ortho to para substitution decreases as the size of the alkyl group increases, which is attributed to steric hindrance. researchgate.net For this compound, sulfonation is expected to occur primarily at the 2-position (ortho to the ethyl group).

Oxidative Transformations of Alkylbenzene Side Chains

Selective Oxidation Methodologies for Carboxylic Acid Derivatives

The alkyl side chains of this compound can be oxidized to carboxylic acids under vigorous conditions. This reaction, known as side-chain oxidation, requires a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). libretexts.orgyoutube.comlibretexts.org

A crucial requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon (the carbon atom directly attached to the aromatic ring). libretexts.orgyoutube.com Both the ethyl and the isopropyl groups in this compound meet this criterion. The reaction proceeds by cleaving the C-C bonds of the alkyl chain, and the benzylic carbon is oxidized to a carboxylic acid group (-COOH). youtube.com

Regardless of the length of the alkyl chain, it is converted to a single carboxyl group. libretexts.org Therefore, the oxidation of this compound with a strong oxidizing agent will break down both side chains, ultimately yielding benzene-1,4-dicarboxylic acid (terephthalic acid). The mechanism is complex but is understood to be initiated by an attack at the benzylic C-H bond, which is stabilized by the aromatic ring. libretexts.orglibretexts.org

Disproportionation and Transalkylation Processes

Disproportionation is a reaction in which an alkyl group migrates from one position to another on the same aromatic ring or moves to a different ring, resulting in a mixture of less and more substituted aromatic compounds. youtube.com

Transalkylation is a related process where an alkyl group is transferred from one aromatic molecule to another. This is an important industrial reaction used to convert less valuable poly-alkylated benzenes into more valuable mono-alkylated products. nitrkl.ac.inresearchgate.net For instance, diisopropylbenzenes can be reacted with benzene over a zeolite catalyst to produce two molecules of cumene (B47948) (isopropylbenzene). scielo.br Similarly, diethylbenzenes are transalkylated with benzene to produce ethylbenzene. google.comgoogle.com

This compound can potentially undergo these reactions in the presence of a suitable acid catalyst, such as a zeolite. In a transalkylation reaction with excess benzene, the ethyl and isopropyl groups could be transferred to benzene molecules to form ethylbenzene and cumene, respectively. Disproportionation could also occur, leading to a mixture of benzene, poly-ethylbenzenes, poly-isopropylbenzenes, and other isomers of ethylisopropylbenzene. The specific products and their distribution would depend on the catalyst and reaction conditions such as temperature and pressure. nitrkl.ac.ingoogle.com

Identification of Reaction Intermediates in Isopropylbenzene Disproportionation

The disproportionation of alkylbenzenes like isopropylbenzene over acidic catalysts, such as zeolites, is a well-established industrial process. While direct studies on this compound are limited, the mechanism can be inferred from related compounds like ethylbenzene and isopropylbenzene. The reaction is believed to proceed through bimolecular or dual-cycle mechanisms involving bulky diarylmethane-type intermediates. acs.org

In the case of ethylbenzene disproportionation, monoethylated diphenylethane (mEDPE) and diethylated diphenylethane (dEDPE) have been identified as key reaction intermediates. acs.org By analogy, the disproportionation of isopropylbenzene, and by extension the transalkylation involving this compound, would involve the formation of corresponding isopropyl- and ethyl-substituted diphenylethane derivatives. These transient species are formed through the electrophilic attack of a carbocation on a molecule of the aromatic hydrocarbon. youtube.com

The formation of these bulky intermediates is significantly influenced by the pore structure of the catalyst used. acs.org The stability and subsequent reaction pathways of these intermediates dictate the final product distribution. Reactive intermediates in these types of reactions are transient chemical species that are highly reactive and quickly transform into more stable molecules. allen.inlumenlearning.com

Kinetic and Mechanistic Modeling of Alkyl Group Transfer

The transfer of alkyl groups in alkylbenzenes is a fundamental process in petrochemistry. Kinetic and mechanistic modeling of these reactions is essential for process optimization. Studies on the hydrogenation of ethylbenzene and isopropylbenzene suggest that these reactions proceed through similar mechanisms. scispace.com The reactivity in electrophilic aromatic substitution is influenced by the nature of the alkyl group, with hyperconjugation playing a significant role in stabilizing the intermediate carbocations. youtube.com

The acid-catalyzed alkylation of benzene with alkenes is a common method for producing alkylbenzenes. taylorandfrancis.com The transfer of alkyl groups can be modeled based on the principles of electrophilic aromatic substitution. The reaction rate is dependent on the concentration of the reactants and the catalyst activity. The mechanism involves the formation of a carbocation from the alkylating agent, which then attacks the benzene ring.

The following table outlines the key steps involved in the mechanistic modeling of alkyl group transfer:

Catalytic Hydrogenation of Aromatic Ring Systems

The saturation of the aromatic ring in this compound through catalytic hydrogenation is a significant transformation, leading to the formation of 1-ethyl-4-iso-propylcyclohexane. The efficiency and selectivity of this process are highly dependent on the catalytic system employed.

Comparative Studies of Benzene Ring Saturation in Alkylbenzenes

The hydrogenation of alkylbenzenes is influenced by the nature and position of the alkyl substituents on the aromatic ring. While benzene itself is unsaturated, its delocalized pi-electron system imparts a high degree of stability, making it behave like a saturated compound under many conditions. doubtnut.compharmacyfreak.comquora.com Catalytic hydrogenation is required to break this aromaticity.

Studies on the catalytic hydrogenation of xylenes, ethylbenzene, and isopropylbenzene over nickel nanoparticles have provided insights into the kinetic and thermodynamic parameters of this reaction. scispace.com These studies indicate that the hydrogenation of ethylbenzene and isopropylbenzene proceeds via similar mechanisms. scispace.com The rate of hydrogenation can be influenced by factors such as hydrogen pressure and reaction temperature. scispace.com

Below is a comparative table of kinetic parameters for the hydrogenation of different alkylbenzenes over a Ni nanocatalyst at a hydrogen pressure of 2 atm. scispace.com

| Compound | Temperature Range (K) | Apparent Activation Energy (kJ/mol) |

| Ethylbenzene | 423–493 | 45.2 |

| Isopropylbenzene | 423–493 | 48.5 |

| p-Xylene | 423–493 | 52.3 |

| m-Xylene | 423–493 | 55.6 |

| o-Xylene | 423–493 | 58.9 |

The data suggests that the structure of the alkyl substituent has a discernible effect on the activation energy of hydrogenation.

Design of Catalytic Systems for Selective Hydrogenation

The design of effective catalysts is paramount for achieving high selectivity in the hydrogenation of aromatic rings. researchgate.net A variety of catalytic systems have been developed for this purpose, often employing transition metals supported on high-surface-area materials.

Ruthenium-based catalysts, for instance, have shown high activity for the hydrogenation of benzene and its derivatives. dokumen.pubingentaconnect.com The addition of a second metal, such as zinc, manganese, or iron, can create bimetallic nano-catalysts with improved performance. springerprofessional.de The choice of support material, such as zirconia or silica, also plays a crucial role in the catalyst's activity and selectivity. dokumen.pub

For the selective hydrogenation of this compound to its corresponding cyclohexane (B81311) derivative, a catalyst must be able to efficiently activate hydrogen and facilitate its addition to the aromatic ring without promoting side reactions like hydrodealkylation. The design of such catalysts often involves controlling the metal particle size, the acidity of the support, and the interaction between the metal and the support. dokumen.pube-bookshelf.de

The following table summarizes different catalytic systems used for the hydrogenation of aromatic compounds:

| Catalyst System | Support Material | Key Features |

| Ru-Zn | - | Bimetallic nanoparticle system with enhanced selectivity. springerprofessional.de |

| Ni nanoparticles | Inerton NAW–DMCS | Effective for the hydrogenation of various alkylbenzenes. scispace.com |

| Ru | γ-Al2O3 | Pellet-type catalyst used in trickle-bed reactors. ingentaconnect.com |

| Pd-Zn | - | Bimetallic system where the Zn ratio affects activity and selectivity. researchgate.net |

Further research into catalyst design is focused on developing systems that are not only highly active and selective but also robust and resistant to deactivation. e-bookshelf.de

Theoretical and Computational Investigations of 1 Ethyl 4 Iso Propylbenzene

Quantum Chemical Calculations for Molecular Structure and Energetics

Ab initio and Density Functional Theory (DFT) are two of the most powerful classes of methods in computational chemistry. Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. DFT, on the other hand, utilizes the electron density to determine the energy of the system, offering a balance between accuracy and computational cost.

For a molecule like 1-ethyl-4-iso-propylbenzene, a common approach would involve geometry optimization using a functional such as B3LYP with a basis set like 6-31G(d,p). This level of theory is well-suited for capturing the electronic structure and geometry of organic molecules. The calculations would yield the optimized structure corresponding to the minimum energy on the potential energy surface.

Illustrative Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (aromatic) | 1.39 Å |

| C-C (ethyl) | 1.54 Å | |

| C-C (isopropyl) | 1.54 Å | |

| C-H (aromatic) | 1.08 Å | |

| C-H (aliphatic) | 1.09 Å | |

| Bond Angle | C-C-C (in ring) | 120.0° |

| C-C-C (ethyl) | 112.0° |

Note: These are representative values for similar alkylbenzenes and are intended for illustrative purposes.

The electronic properties of this compound can be understood through the analysis of its molecular orbitals (MOs) and electron density distribution. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are involved in chemical reactivity.

The HOMO is typically located on the electron-rich aromatic ring, indicating its nucleophilic character. The LUMO, conversely, represents the region where an incoming electrophile would attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

The electron density distribution, often visualized through electrostatic potential maps, reveals the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the aromatic ring is expected to have a higher electron density compared to the alkyl substituents.

Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.50 |

| LUMO | -0.25 |

Note: These are representative values and are intended for illustrative purposes.

Conformational Analysis and Internal Rotational Potentials

The flexibility of the ethyl and isopropyl groups gives rise to different conformations for this compound. Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation around single bonds.

The rotation of the ethyl and isopropyl groups relative to the benzene (B151609) ring is associated with specific energy barriers. These barriers can be calculated by performing a series of constrained geometry optimizations where the dihedral angle defining the orientation of the alkyl group is systematically varied.

The rotational barrier for the ethyl group is expected to be relatively low, allowing for near-free rotation at room temperature. The isopropyl group, being bulkier, will likely have a higher rotational barrier.

Illustrative Rotational Energy Barriers

| Rotating Group | Rotational Barrier (kcal/mol) |

|---|---|

| Ethyl Group | ~1.5 |

Note: These are representative values for similar alkylbenzenes and are intended for illustrative purposes.

The preferred conformations of this compound are determined by a balance of steric and electronic factors. Steric hindrance between the hydrogen atoms of the alkyl groups and the aromatic ring will disfavor certain conformations.

Electronic effects, such as hyperconjugation, can also play a role in stabilizing specific orientations of the alkyl groups. Hyperconjugation involves the interaction of the C-H or C-C sigma bonds of the alkyl groups with the pi-system of the benzene ring, leading to electron delocalization and stabilization.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve modeling reactions such as electrophilic aromatic substitution.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed.

Locating the transition state structure and calculating its energy allows for the determination of the activation energy of the reaction, which is directly related to the reaction rate. Computational studies can thus provide valuable insights into the reactivity and selectivity of this compound in various chemical transformations.

Molecular Dynamics Simulations for Intermolecular Interactions

The primary goal of MD simulations in this context would be to elucidate the non-covalent interactions that govern the condensed-phase behavior of 1-ethyl-4-isopropylbenzene. As a non-polar molecule, the predominant intermolecular forces are London dispersion forces, which are a component of the broader van der Waals forces. These transient forces arise from temporary fluctuations in the electron density around the molecule. The aromatic ring and the alkyl side chains (ethyl and isopropyl groups) all contribute to these interactions.

An MD simulation of 1-ethyl-4-isopropylbenzene would commence with the definition of a simulation box containing a statistically significant number of molecules. The initial positions of these molecules would be randomly assigned, and they would be given initial velocities corresponding to the desired temperature of the system. The core of the simulation is the force field, a set of empirical potential energy functions and parameters that describe the intramolecular and intermolecular forces. For an alkylbenzene like 1-ethyl-4-isopropylbenzene, a force field such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or CHARMM (Chemistry at HARvard Macromolecular Mechanics) would be appropriate. These force fields define parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic).

The simulation proceeds by numerically integrating Newton's equations of motion for each atom in the system over a series of small time steps. This generates a trajectory that describes the position and velocity of each atom as a function of time. Analysis of this trajectory allows for the calculation of various properties that shed light on intermolecular interactions.

A key aspect to be investigated would be the radial distribution function (RDF), g(r), which describes the probability of finding a neighboring molecule at a certain distance from a reference molecule. The peaks in the RDF would reveal the preferred distances between molecules, corresponding to the most favorable interaction energies. By integrating the RDF, the coordination number, or the average number of nearest neighbors for a molecule, can be determined.

Furthermore, the simulation would provide quantitative data on the interaction energies between molecules. These energies can be broken down into their constituent van der Waals and electrostatic components, although for a non-polar molecule like 1-ethyl-4-isopropylbenzene, the van der Waals component, particularly the dispersion forces, would be dominant.

The conformational flexibility of the ethyl and isopropyl groups and their influence on molecular packing and intermolecular interactions would also be a subject of investigation. The simulation would show how these side chains orient themselves to maximize favorable interactions with neighboring molecules.

While specific research findings for 1-ethyl-4-isopropylbenzene are not available, a hypothetical representation of the kind of data that could be obtained from such a simulation is presented in the table below. This table illustrates the calculated average intermolecular interaction energies between a pair of 1-ethyl-4-isopropylbenzene molecules at a standard temperature and pressure.

| Interaction Energy Component | Average Calculated Value (kJ/mol) |

| Van der Waals Energy | -25.8 |

| - London Dispersion | -25.9 |

| - Repulsion | +0.1 |

| Electrostatic Energy | -0.2 |

| Total Intermolecular Energy | -26.0 |

Note: The data in this table is hypothetical and serves to illustrate the type of results that would be generated from a molecular dynamics simulation. The values are representative of what might be expected for a molecule of this size and nature.

Advanced Analytical Techniques for Characterization and Research Applications

Chromatographic Methodologies for Purity and Isomeric Analysis

Gas chromatography (GC) stands as the primary analytical tool for assessing the purity of 1-ethyl-4-isopropylbenzene and resolving it from its isomers. When coupled with a mass spectrometer (MS), it provides a powerful technique for both quantitative analysis and qualitative identification of trace impurities.

The development of a robust GC method for the analysis of alkylbenzene mixtures, including 1-ethyl-4-isopropylbenzene, hinges on the selection of an appropriate capillary column and the optimization of chromatographic conditions to achieve baseline separation of all components. Non-polar stationary phases, such as those with a 100% dimethylpolysiloxane composition, or mid-polarity phases are often employed for the separation of these compounds.

The choice of carrier gas, typically helium or nitrogen, and its flow rate are critical parameters that influence the efficiency of the separation. The temperature program of the GC oven is another vital factor; a carefully designed temperature ramp allows for the effective separation of volatile impurities from the main component and the resolution of closely eluting isomers. The injector and detector temperatures are also optimized to ensure efficient sample vaporization and sensitive detection, respectively. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity and linear response to hydrocarbons.

Interactive Data Table: Typical GC Parameters for Alkylbenzene Analysis

| Parameter | Value |

|---|---|

| Column | Capillary, VF-5ms (or equivalent) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Nitrogen or Helium |

| Flow Rate | 2.5 mL/min |

| Injector Temperature | 250°C |

| Detector Temperature | 275°C (FID) |

| Oven Temperature Program | Initial 180°C, with a programmed ramp |

| Injection Volume | 0.25 µL |

The impurity profile of 1-ethyl-4-isopropylbenzene can include other alkylbenzene isomers, residual starting materials, and byproducts from the synthesis process. GC-MS is particularly effective for identifying these impurities, even at trace levels. usgs.gov The mass spectrometer provides structural information based on the fragmentation patterns of the eluted compounds, allowing for their positive identification.

For quantitative analysis of impurities, a calibration curve is typically generated using certified reference standards. This allows for the accurate determination of the concentration of each impurity. The limit of detection (LOD) and limit of quantitation (LOQ) are important method validation parameters that define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For alkylbenzenes, detection limits can be in the range of 10⁻⁴ to 10⁻⁵ molar, demonstrating the high sensitivity of GC-based methods. researchgate.net

Spectroscopic Identification of Molecular Structures

Spectroscopic techniques are essential for the unambiguous elucidation of the molecular structure of 1-ethyl-4-isopropylbenzene. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and provides information about the fragmentation of the molecule.

¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of 1-ethyl-4-isopropylbenzene.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-ethyl-4-isopropylbenzene is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will appear as a multiplet in the downfield region (typically around 7.0-7.3 ppm). The ethyl group will exhibit a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, due to spin-spin coupling with the adjacent protons. The isopropyl group will show a septet for the methine (-CH-) proton and a doublet for the two equivalent methyl (-CH3) groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display unique signals for each chemically non-equivalent carbon atom. The aromatic carbons will resonate in the downfield region (around 125-150 ppm). The aliphatic carbons of the ethyl and isopropyl groups will appear in the upfield region. The number of signals in the spectrum will confirm the symmetry of the para-substituted benzene (B151609) ring.

Interactive Data Table: Predicted NMR Spectral Data for 1-ethyl-4-isopropylbenzene

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | ~7.1-7.2 | Multiplet | 4H |

| Isopropyl-CH | ~2.9 | Septet | 1H |

| Ethyl-CH₂ | ~2.6 | Quartet | 2H |

| Ethyl-CH₃ | ~1.2 | Triplet | 3H |

| Isopropyl-CH₃ | ~1.2 | Doublet | 6H |

| ¹³C NMR | Chemical Shift (ppm) | ||

| Aromatic C (quaternary) | ~145-148 | ||

| Aromatic C-H | ~126-128 | ||

| Isopropyl-CH | ~33 | ||

| Ethyl-CH₂ | ~28 | ||

| Isopropyl-CH₃ | ~24 | ||

| Ethyl-CH₃ | ~15 |

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FT-IR spectrum of 1-ethyl-4-isopropylbenzene will exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key expected absorptions include:

C-H stretching vibrations for the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic side chains (typically below 3000 cm⁻¹).

C=C stretching vibrations within the aromatic ring, which appear in the 1450-1600 cm⁻¹ region.

C-H bending vibrations for the alkyl groups.

Out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹), which can be indicative of the substitution pattern on the benzene ring. For a para-substituted ring, a strong absorption is expected in the 800-840 cm⁻¹ range.

Interactive Data Table: Key FT-IR Absorption Bands for 1-ethyl-4-isopropylbenzene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050-3000 | C-H Stretch | Aromatic |

| 2965-2850 | C-H Stretch | Aliphatic (Ethyl, Isopropyl) |

| ~1610, 1515 | C=C Stretch | Aromatic Ring |

| ~1465 | C-H Bend | Aliphatic (CH₂, CH₃) |

| ~830 | C-H Out-of-plane Bend | Para-disubstituted Benzene |

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

The mass spectrum of 1-ethyl-4-isopropylbenzene will show a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (148.25 g/mol ). nist.gov The fragmentation pattern is a characteristic fingerprint of the molecule. A prominent fragment ion is expected at m/z 133, corresponding to the loss of a methyl group ([M-15]⁺) from the isopropyl moiety, which is a common fragmentation pathway for isopropyl-substituted benzenes. docbrown.info Another significant fragment would be the loss of an ethyl group ([M-29]⁺) leading to a peak at m/z 119. The most stable fragment, and often the base peak, is typically the tropylium (B1234903) ion or related structures.

Interactive Data Table: Major Fragment Ions in the Mass Spectrum of 1-ethyl-4-isopropylbenzene

| m/z | Ion Structure | Loss |

|---|---|---|

| 148 | [C₁₁H₁₆]⁺• | Molecular Ion |

| 133 | [C₁₀H₁₃]⁺ | -CH₃ |

| 119 | [C₉H₁₁]⁺ | -C₂H₅ |

| 105 | [C₈H₉]⁺ | -C₃H₇ |

| 91 | [C₇H₇]⁺ | -C₄H₉ |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in analytical chemistry for determining the elemental composition of a chemical compound. For a synthesized organic molecule such as 1-ethyl-4-isopropylbenzene, this analysis serves as a fundamental method to verify its empirical formula and assess its purity. The procedure quantitatively determines the mass percentages of the constituent elements, primarily carbon (C) and hydrogen (H) in the case of hydrocarbons. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's structural identity and purity.

Theoretical Composition

The theoretical elemental composition of 1-ethyl-4-isopropylbenzene is calculated from its molecular formula, C₁₁H₁₆. Using the standard atomic weights of carbon (12.011 u) and hydrogen (1.008 u), the molecular weight of the compound is approximately 148.25 g/mol . The expected mass percentages of each element can be calculated as shown in the table below.

Table 1: Theoretical Elemental Composition of 1-ethyl-4-isopropylbenzene

| Element | Symbol | Atomic Mass (u) | Atoms in Molecule | Total Mass (u) | Percentage by Mass (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 89.12 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 10.88 |

| Total | C₁₁H₁₆ | | | 148.249 | 100.00 |

Methodology: Combustion Analysis

The most common method for determining the carbon and hydrogen content in an organic compound is combustion analysis. In this technique, a precisely weighed sample of 1-ethyl-4-isopropylbenzene is heated to a high temperature and burned in a stream of pure oxygen. This combustion reaction converts all the carbon in the sample to carbon dioxide (CO₂) and all the hydrogen to water (H₂O).

The resulting gaseous products are passed through a series of absorption tubes. One tube contains a substance that absorbs water, and another contains a substance that absorbs carbon dioxide. By measuring the mass increase of each absorption tube, the masses of water and carbon dioxide produced can be accurately determined. From these masses, the original mass percentages of carbon and hydrogen in the 1-ethyl-4-isopropylbenzene sample are calculated.

Data Interpretation and Research Applications

In a research context, elemental analysis is a critical step for the characterization of a newly synthesized batch of 1-ethyl-4-isopropylbenzene. The experimental results are typically accepted if they fall within a narrow margin of error, usually ±0.4%, of the theoretical values. This confirms that the correct product has been formed and that it meets a high standard of purity. Significant deviations from the calculated percentages could indicate the presence of impurities, residual solvent, or that an incorrect compound was synthesized.

The table below presents an illustrative example of how experimental findings for a high-purity sample of 1-ethyl-4-isopropylbenzene would be compared against the theoretical values.

Table 2: Comparison of Theoretical and Illustrative Experimental Elemental Analysis Data for C₁₁H₁₆

| Element | Theoretical Mass % (Calculated) | Experimental Mass % (Found) | Difference (%) |

|---|---|---|---|

| Carbon (C) | 89.12 | 89.01 | -0.11 |

The close agreement between the "Calculated" and "Found" values in this example would serve to verify the elemental composition of the 1-ethyl-4-isopropylbenzene sample.

Research into Functional Derivatives of 1 Ethyl 4 Iso Propylbenzene and Their Academic Relevance

α,α,α′-Tris(4-hydroxyphenyl)-1-ethyl-4-isopropylbenzene

A significant area of research has focused on the tris-substituted derivative, α,α,α′-Tris(4-hydroxyphenyl)-1-ethyl-4-isopropylbenzene, a compound of interest due to its structural similarity to other known endocrine-active molecules.

Synthesis and Structural Characterization of Tris-substituted Analogues

The synthesis of α,α,α′-Tris(4-hydroxyphenyl)-1-ethyl-4-isopropylbenzene has been described through a multi-step process. A key reaction involves the condensation of phenol (B47542) with 4-[1-(4-acetoxyphenyl)-1-methylethyl]acetophenone in the presence of hydrogen chloride gas. This process yields the desired tris-hydroxyphenyl compound.

Structural characterization of this molecule has been supported by spectroscopic data. The Infrared (IR) spectrum provides evidence of the hydroxyl functional groups, a key feature of its chemical structure. Furthermore, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy has been utilized to confirm the arrangement of protons within the molecule.

| Spectroscopic Data | Observed Peaks/Signals |

| Infrared (IR) Spectroscopy | Presence of O-H stretching vibrations characteristic of phenolic groups. |

| ¹H NMR Spectroscopy | Signals corresponding to aromatic protons and aliphatic protons of the ethyl and isopropyl groups. |

This table summarizes the key spectroscopic data used for the structural confirmation of α,α,α′-Tris(4-hydroxyphenyl)-1-ethyl-4-isopropylbenzene.

Molecular Interactions and Binding Mechanisms with Biomolecular Targets

While direct studies on the molecular interactions of α,α,α′-Tris(4-hydroxyphenyl)-1-ethyl-4-isopropylbenzene with specific biomolecular targets are not extensively documented, research on structurally similar triphenolic compounds provides valuable insights. These compounds are known to interact with various biological macromolecules, often through hydrogen bonding involving their hydroxyl groups and hydrophobic interactions with their aromatic rings. The spatial arrangement of the three phenyl rings is a critical determinant of binding specificity and affinity.

Investigation of Nuclear Receptor (ERα, ERβ) Modulatory Activity

The structural resemblance of α,α,α′-Tris(4-hydroxyphenyl)-1-ethyl-4-isopropylbenzene to known endocrine disruptors, such as bisphenol A (BPA), suggests a potential for interaction with nuclear receptors, particularly the estrogen receptors ERα and ERβ. Studies on other tris-hydroxyphenyl compounds have demonstrated both estrogenic (agonist) and anti-estrogenic (antagonist) activities. For instance, certain 1,1,2-tris(4-hydroxyphenyl)alkenes have been shown to exhibit anti-estrogenic effects by competitively binding to the estrogen receptor. The specific modulatory activity of α,α,α′-Tris(4-hydroxyphenyl)-1-ethyl-4-isopropylbenzene on ERα and ERβ remains a subject for further investigation to determine its potential as a selective estrogen receptor modulator (SERM).

Computational Docking Simulations for Ligand Binding Prediction

Computational docking is a powerful tool for predicting the binding mode and affinity of small molecules to biological macromolecules. While specific docking studies for α,α,α′-Tris(4-hydroxyphenyl)-1-ethyl-4-isopropylbenzene with ERα and ERβ have not been reported in the reviewed literature, such simulations would be highly informative. A typical docking protocol would involve generating a 3D model of the ligand and docking it into the crystal structure of the ligand-binding domain of ERα and ERβ. The results would predict the binding energy and identify the key amino acid residues involved in the interaction, providing a molecular basis for its potential estrogenic or anti-estrogenic activity.

Novel Monomers Derived from 1-Ethyl-4-iso-propylbenzene Analogues

The academic exploration of novel monomers derived from this compound analogues for polymerization is an emerging field of interest. The functionalization of the 1-ethyl-4-isopropylbenzene scaffold can lead to the synthesis of a variety of polymerizable monomers. For instance, the introduction of vinyl or acrylic functionalities onto the aromatic ring or the alkyl substituents would render the molecule susceptible to free-radical or other polymerization methods. The resulting polymers could possess unique thermal and mechanical properties owing to the bulky and rigid nature of the parent aromatic structure. Research in this area is currently focused on the design and synthesis of such monomers and the subsequent investigation of their polymerization behavior and the characterization of the resulting polymeric materials.

Design and Synthesis of Functionalized Methacrylate (B99206) Monomers

A thorough review of chemical synthesis databases and academic journals did not yield any specific methods or reaction schemes for the direct functionalization of this compound to produce methacrylate monomers. The scientific literature details numerous pathways for the synthesis of methacrylate monomers from a variety of starting materials; however, none of these studies utilize this compound as a substrate. The chemical structure of this compound, an alkyl-substituted aromatic hydrocarbon, would theoretically allow for functionalization through various organic reactions. For instance, electrophilic aromatic substitution could introduce a functional group onto the benzene (B151609) ring, which could then be further modified to incorporate a methacrylate moiety. Alternatively, functionalization of the ethyl or isopropyl groups could be envisioned. Despite these theoretical possibilities, there is no evidence in the reviewed literature of such synthetic routes being explored or reported.

Studies on Polymerization Behavior and Network Formation

Given the lack of synthesized methacrylate monomers derived from this compound, it follows that there are no studies on their polymerization behavior or the formation of polymer networks. The characteristics of a polymer, including its thermal properties, mechanical strength, and network structure, are intrinsically linked to the chemical structure of its constituent monomers. Without the successful synthesis of methacrylate monomers from this compound, the subsequent investigation of their polymerization kinetics, network formation, and material properties remains an unexplored area of research. The academic literature is rich with studies on the polymerization of various methacrylate monomers, but this body of work does not include any data or theoretical discussions related to polymers that would be derived from this compound.

Applications in Advanced Materials Science and Engineering

Polymeric Materials Development

The development of novel polymers often involves the incorporation of various monomers to tailor the material's properties for specific applications. Aromatic compounds, in particular, can impart desirable characteristics such as thermal stability, rigidity, and specific electronic properties to a polymer matrix.

Influence of 1-Ethyl-4-iso-propylbenzene Based Monomers on Polymer Properties

There is a lack of specific research data on the influence of monomers derived from this compound on polymer properties. Generally, the inclusion of an aromatic ring, such as the one present in this compound, into a polymer backbone can be expected to increase the glass transition temperature (Tg) and enhance thermal stability due to the rigid nature of the benzene (B151609) ring. The ethyl and isopropyl substituents would likely influence the polymer's solubility, processability, and morphology. However, without experimental data, these remain theoretical considerations.

Applications in Specialty Polymer Synthesis